5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid
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Overview
Description
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound features a naphthalene ring substituted with a sulfonic acid group and a morpholine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid typically involves the following steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Amine Substitution: The sulfonated naphthalene is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amine substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, while the morpholine moiety can interact with biological receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
5-Amino-pyrazoles: Versatile synthetic building blocks in organic and medicinal chemistry.
Uniqueness
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonic acid stands out due to its unique combination of a naphthalene ring, sulfonic acid group, and morpholine moiety, which confer distinct chemical properties and reactivity. Its applications in diverse fields such as chemistry, biology, and industry highlight its versatility and importance.
Properties
IUPAC Name |
5-(2-morpholin-4-ylethylamino)naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-23(20,21)16-6-2-3-13-14(16)4-1-5-15(13)17-7-8-18-9-11-22-12-10-18/h1-6,17H,7-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJQOFWJJRWILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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